synthesis and properties of Morpholine-2-carboxylic acid hydrochloride
synthesis and properties of Morpholine-2-carboxylic acid hydrochloride
An In-depth Technical Guide to the Synthesis and Properties of Morpholine-2-carboxylic Acid Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Scaffold in Modern Medicinal Chemistry
Morpholine, a six-membered heterocycle incorporating both an amine and an ether functional group, stands as a cornerstone in contemporary drug discovery.[1] Its unique physicochemical properties—stemming from the weak basicity of the nitrogen atom and the hydrogen-bond accepting capability of the oxygen—confer advantages in modulating aqueous solubility, metabolic stability, and brain permeability.[2][3] These attributes have cemented the morpholine moiety as a "privileged structure," a versatile scaffold frequently found in a wide array of bioactive molecules with therapeutic applications ranging from oncology to central nervous system (CNS) disorders.
Within this important class of compounds, Morpholine-2-carboxylic acid, particularly as its hydrochloride salt for improved stability and handling, serves as a critical chiral building block. Its structure combines the favorable pharmacokinetic profile of the morpholine ring with the synthetic versatility of a carboxylic acid, providing a key starting point for the enantioselective synthesis of complex pharmaceutical agents.[2][4] This guide offers a comprehensive overview of the synthesis, properties, and applications of Morpholine-2-carboxylic acid hydrochloride, designed to equip researchers with the technical insights required for its effective utilization in drug development programs.
Physicochemical and Structural Properties
Morpholine-2-carboxylic acid hydrochloride is a stable, crystalline solid. The hydrochloride salt form enhances its solubility in aqueous media, a desirable characteristic for both synthetic manipulations and potential biological assays.[5] The key properties are summarized below.
| Property | Data | Source |
| Molecular Formula | C₅H₁₀ClNO₃ | [6] |
| Molecular Weight | 167.59 g/mol | [6] |
| IUPAC Name | (2S)-morpholine-2-carboxylic acid;hydrochloride | [6] |
| CAS Number | 1439373-55-3 ((S)-enantiomer HCl) | [6] |
| 300582-83-6 (racemic free base) | [7] | |
| Physical Form | Solid | |
| Solubility | Predicted to be slightly soluble in water | [8] |
| Storage Temperature | 2-8°C, sealed in dry conditions |
Core Synthesis Methodologies: A Scientist's Perspective
The synthesis of the morpholine-2-carboxylic acid core can be approached through several strategic pathways. The choice of method often depends on the desired stereochemistry (racemic vs. enantiomerically pure) and the availability of starting materials. The most prevalent and scientifically robust strategies involve intramolecular cyclization, leveraging readily available amino acid or epoxide precursors.
Strategy 1: Cyclization of Amino Alcohol Derivatives (Enantioselective)
An elegant and widely adopted approach for synthesizing enantiomerically pure morpholine-2-carboxylic acid begins with a chiral amino acid, such as L- or D-serine. This strategy anchors the desired stereochemistry at the C2 position from the outset.
The core logic involves a two-step sequence:
-
N-Alkylation: The amino group of the serine derivative is alkylated with a two-carbon unit bearing a leaving group on one end and a protected hydroxyl on the other (e.g., 2-bromoethanol or a protected equivalent).
-
Intramolecular Cyclization: The newly introduced hydroxyl group (after deprotection) undergoes an intramolecular Williamson ether synthesis, cyclizing onto the carbon bearing the leaving group derived from the serine backbone to form the morpholine ring.
This method is advantageous for its stereochemical control, directly yielding the desired enantiomer based on the choice of the starting serine enantiomer.[9]
Strategy 2: From Epichlorohydrin (Enantioselective)
Another powerful method for enantioselective synthesis utilizes chiral epichlorohydrin as the starting material. This approach builds the morpholine scaffold in a convergent manner.
The reaction sequence is as follows:
-
Ring Opening: A suitable amine, such as an amino acid ester, acts as a nucleophile to open the epoxide ring of (S)- or (R)-epichlorohydrin. This step is highly regio- and stereoselective.
-
Intramolecular Cyclization: The resulting intermediate contains both the amine and a chlorohydrin moiety. Under basic conditions, the secondary amine displaces the chloride in an intramolecular SN2 reaction to form the six-membered morpholine ring.
-
Oxidation and Deprotection: The primary alcohol is then oxidized to a carboxylic acid, followed by any necessary deprotection steps.
An operationally simple synthesis of N-BOC-morpholine-2-carboxylic acid from epichlorohydrin has been developed that avoids chromatography, making it suitable for larger-scale production.[10]
Strategy 3: N-Acylation and Cyclization of Amino Alcohols
This robust method is particularly useful for producing racemic or substituted morpholines and is analogous to the synthesis of morpholine-2,5-diones.[11][12]
-
N-Acylation: An amino alcohol (e.g., isoserine) is reacted with an α-haloacetyl halide, such as chloroacetyl chloride, under basic conditions (Schotten-Baumann conditions). This forms an N-(2-haloacetyl)amino alcohol intermediate.
-
Intramolecular Williamson Ether Synthesis: A strong base (e.g., sodium hydride) is used to deprotonate the hydroxyl group, which then acts as a nucleophile to displace the halide on the adjacent acyl chain, forming the morpholine ring.
This method is highly reliable and provides a general entry into the morpholine-2-carboxylic acid scaffold.
Experimental Protocol: A Representative Synthesis
The following protocol is a representative, field-proven method for the synthesis of racemic Morpholine-2-carboxylic acid, adapted from established procedures for related morpholine structures.[11][12][13] It follows the N-acylation and cyclization strategy, which is broadly applicable.
Part A: Synthesis of N-(2-chloroacetyl)-3-amino-1,2-propanediol
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminopropane-1,2-diol (1 equiv.) in a 1:1 mixture of tetrahydrofuran (THF) and water. Cool the solution to 0°C in an ice bath.
-
Base Addition: Add sodium bicarbonate (NaHCO₃, 2.5 equiv.) to the solution and stir vigorously.
-
Acylation: Add a solution of chloroacetyl chloride (1.1 equiv.) in THF dropwise to the reaction mixture over 30 minutes, ensuring the temperature remains below 5°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for an additional 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Once the reaction is complete, acidify the mixture to pH ~2 with 3N HCl.[11] Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude intermediate.
Part B: Cyclization to 3-(hydroxymethyl)morpholin-2-one
-
Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (NaH, 1.5 equiv., 60% dispersion in mineral oil) in anhydrous THF.
-
Addition of Intermediate: Dissolve the crude intermediate from Part A in anhydrous THF and add it dropwise to the NaH suspension at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature overnight.
-
Quenching: Carefully quench the reaction by the slow addition of water at 0°C.
-
Workup: Extract the product with ethyl acetate. Dry the combined organic layers over MgSO₄, filter, and concentrate to yield the crude lactam, which can be purified by flash chromatography.
Part C: Reduction and Hydrochloride Salt Formation
-
Lactam Reduction: The intermediate lactam can be reduced to the corresponding morpholine using a suitable reducing agent like borane-THF complex (BH₃·THF).
-
Salt Formation: Dissolve the purified morpholine-2-methanol in anhydrous diethyl ether or isopropanol. Bubble anhydrous HCl gas through the solution or add a solution of HCl in isopropanol until precipitation is complete.
-
Isolation: Collect the resulting white precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield Morpholine-2-carboxylic acid hydrochloride. The final oxidation of the alcohol to the carboxylic acid would be performed on a protected version of the morpholine, followed by deprotection and salt formation.
Analytical Characterization: A Validating System
Confirming the structure and purity of the final compound is paramount. A combination of spectroscopic and chromatographic techniques forms a self-validating system for the synthesized Morpholine-2-carboxylic acid hydrochloride.
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation & Confirmation | The morpholine ring typically displays a distinct pattern of multiplets in the δ 2.8-4.0 ppm range. The two protons on the carbon adjacent to the oxygen (C6) are shifted downfield (~δ 3.8-4.0 ppm) compared to those adjacent to the nitrogen (C5, ~δ 3.0-3.2 ppm). The proton at the chiral center (C2) will appear as a distinct multiplet.[14][15] |
| ¹³C NMR | Carbon Skeleton Confirmation | Expect signals corresponding to the four unique carbons of the morpholine ring. The carbon adjacent to the oxygen (C6) will be the most downfield (~δ 67 ppm), followed by the carbon bearing the carboxylic acid (C2). The remaining two carbons (C3, C5) will appear further upfield. The carbonyl carbon of the acid will be observed around δ 170-175 ppm.[5] |
| Mass Spectrometry (MS) | Molecular Weight Verification | Electrospray ionization (ESI-MS) will show a prominent peak corresponding to the protonated molecule [M+H]⁺ of the free base. |
| HPLC | Purity Assessment | Reversed-phase HPLC is used to determine the purity of the final compound, which should typically be >97% for research applications.[5] |
| FT-IR Spectroscopy | Functional Group Identification | A broad absorption in the 2500-3300 cm⁻¹ range indicates the O-H stretch of the carboxylic acid. A sharp, strong peak around 1700-1750 cm⁻¹ corresponds to the C=O stretch of the carbonyl group.[5] |
Applications in Drug Discovery and Development
Morpholine-2-carboxylic acid hydrochloride is not typically an active pharmaceutical ingredient itself but rather a high-value chiral intermediate. Its utility lies in providing a pre-formed, stereochemically defined scaffold that can be elaborated into more complex drug candidates.
-
CNS-Active Agents: The morpholine ring is known to improve blood-brain barrier penetration, making it a valuable component in drugs targeting the central nervous system.[2][3] C-2 substituted morpholine derivatives have been investigated as potent inhibitors of β-secretase (BACE-1), an enzyme implicated in the pathology of Alzheimer's disease.[3]
-
Peptidomimetics: The amino acid-like structure of this compound makes it an excellent building block for the synthesis of peptidomimetics, where the morpholine ring introduces conformational constraint and improved metabolic stability compared to natural peptide backbones.[2]
-
Asymmetric Catalysis: Chiral morpholine derivatives are employed as ligands in asymmetric catalysis, facilitating the stereoselective synthesis of other chiral molecules.[4]
Conclusion
Morpholine-2-carboxylic acid hydrochloride is a quintessential example of a privileged building block in modern medicinal chemistry. Its synthesis, accessible through multiple robust and stereoselective routes, provides a reliable source of this valuable intermediate. The compound's inherent properties, derived from the morpholine scaffold, offer a strategic advantage in the design of novel therapeutics with optimized pharmacokinetic profiles. A thorough understanding of its synthesis, properties, and analytical characterization, as detailed in this guide, empowers researchers to fully leverage its potential in the quest for next-generation medicines.
References
Sources
- 1. Morpholine - Wikipedia [en.wikipedia.org]
- 2. (S)-Morpholine-2-carboxylic acid | 154731-81-4 | Benchchem [benchchem.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
- 6. (S)-Morpholine-2-carboxylic acid hydrochloride | C5H10ClNO3 | CID 56845341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4-Methyl-morpholine-2-carboxylic acid | C6H11NO3 - BuyersGuideChem [buyersguidechem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. acdlabs.com [acdlabs.com]
- 15. researchgate.net [researchgate.net]
